7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLYPINZZLGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 495.0 g/mol. Its structure includes a purine core substituted with a chlorobenzyl and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.0 g/mol |
| CAS Number | 847408-48-4 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and kinases. Research indicates that derivatives of purine compounds can inhibit various enzymes involved in cellular signaling pathways, including:
- Dihydrofolate reductase (DHFR) : Inhibition leads to reduced DNA synthesis, impacting rapidly dividing cells such as cancer cells .
- Tyrosine Kinases : These enzymes are crucial for cell growth and differentiation; inhibitors can potentially halt tumor growth.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Studies
- Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the role of the piperazine moiety in enhancing receptor binding affinity.
- Neuropharmacological Effects : Another case study focused on the compound's interaction with serotonin receptors (5HT1A and 5HT7). It was shown to act as a dual ligand, providing potential therapeutic benefits for mood disorders.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
